(2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride
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Overview
Description
(2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride is a chemical compound that has gained increasing attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of (2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride is not well understood. However, it is believed to interact with proteins in the body and affect their function. This interaction may result in changes in cellular processes and ultimately lead to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include changes in protein function, alterations in gene expression, and changes in cellular signaling pathways. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride in lab experiments is its stability and ease of use. It is also readily available and relatively inexpensive. However, one of the limitations of this compound is its limited solubility in water, which may affect its use in certain experiments.
Future Directions
There are several future directions for research on (2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride. One area of interest is its potential use in the development of new drugs. It may also have applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to better understand its mechanism of action and its effects on cellular processes. Finally, it may have potential applications in the field of biotechnology, such as in the development of new protein-based drugs.
Synthesis Methods
The synthesis method of (2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride involves the reaction of (2S,3R)-3-fluoro-2-methyl-azetidine with hydrochloric acid. This reaction results in the formation of this compound, which is a white crystalline powder.
Scientific Research Applications
(2S,3R)-3-fluoro-2-methyl-azetidine;hydrochloride has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a building block for the synthesis of other compounds. It has also been studied for its potential use in the development of new drugs and as a tool for studying the structure and function of proteins.
properties
IUPAC Name |
(2S,3R)-3-fluoro-2-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMHSJEJTYTNF-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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